[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene
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Overview
Description
[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene is a chemical compound with the molecular formula C₁₅H₂₀O₂S. It belongs to a group of stereoisomers and is known for its unique structural features, which include a benzene ring, a methoxyethyl group, and a dimethylbutyne sulfinyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene typically involves multiple steps. One common method includes the reaction of a benzene derivative with a sulfinyl compound under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a sulfone derivative, while reduction may produce a simpler hydrocarbon .
Scientific Research Applications
[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved can include signal transduction, metabolic processes, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene: Unique due to its specific stereochemistry and functional groups.
This compound: Similar in structure but may differ in stereochemistry or functional group placement.
Uniqueness
This compound stands out due to its unique combination of a benzene ring, methoxyethyl group, and dimethylbutyne sulfinyl moiety. This combination imparts specific chemical and biological properties that make it valuable in various research and industrial applications .
Properties
CAS No. |
649885-24-5 |
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Molecular Formula |
C15H20O2S |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
[(1S)-2-(3,3-dimethylbut-1-ynylsulfinyl)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C15H20O2S/c1-15(2,3)10-11-18(16)12-14(17-4)13-8-6-5-7-9-13/h5-9,14H,12H2,1-4H3/t14-,18?/m1/s1 |
InChI Key |
MIOPLJLDGINIBN-IKJXHCRLSA-N |
Isomeric SMILES |
CC(C)(C)C#CS(=O)C[C@H](C1=CC=CC=C1)OC |
Canonical SMILES |
CC(C)(C)C#CS(=O)CC(C1=CC=CC=C1)OC |
Origin of Product |
United States |
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